molecular formula C16H23NO2S B2601614 N-(oxan-4-yl)-N-[(thiophen-2-yl)methyl]cyclopentanecarboxamide CAS No. 1797268-37-1

N-(oxan-4-yl)-N-[(thiophen-2-yl)methyl]cyclopentanecarboxamide

Cat. No.: B2601614
CAS No.: 1797268-37-1
M. Wt: 293.43
InChI Key: CDDURNSDBYOQBZ-UHFFFAOYSA-N
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Description

N-(oxan-4-yl)-N-[(thiophen-2-yl)methyl]cyclopentanecarboxamide is a synthetic organic compound that belongs to the class of carboxamides

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or ligand in biochemical assays.

    Medicine: Possible applications in drug discovery and development, particularly in targeting specific biological pathways.

    Industry: Use in the development of new materials with unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(oxan-4-yl)-N-[(thiophen-2-yl)methyl]cyclopentanecarboxamide typically involves multi-step organic reactions. A common approach might include:

    Formation of the cyclopentanecarboxamide core: This can be achieved by reacting cyclopentanecarboxylic acid with an amine under dehydrating conditions.

    Introduction of the thiophene moiety: This step may involve the use of thiophene-2-carbaldehyde in a reductive amination reaction with the intermediate amine.

    Attachment of the oxane ring: The oxane ring can be introduced via a nucleophilic substitution reaction, where an appropriate oxane derivative reacts with the intermediate compound.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This may include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-(oxan-4-yl)-N-[(thiophen-2-yl)methyl]cyclopentanecarboxamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carboxamide group can be reduced to an amine.

    Substitution: The oxane ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or borane (BH3) in tetrahydrofuran (THF).

    Substitution: Nucleophiles like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted oxane derivatives.

Mechanism of Action

The mechanism of action of N-(oxan-4-yl)-N-[(thiophen-2-yl)methyl]cyclopentanecarboxamide would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic regulation, or gene expression.

Comparison with Similar Compounds

Similar Compounds

    N-(cyclopentyl)-N-[(thiophen-2-yl)methyl]carboxamide: Lacks the oxane ring, potentially altering its chemical properties and biological activity.

    N-(oxan-4-yl)-N-[(phenyl)methyl]cyclopentanecarboxamide: Substitution of the thiophene ring with a phenyl ring, which may affect its reactivity and applications.

Uniqueness

N-(oxan-4-yl)-N-[(thiophen-2-yl)methyl]cyclopentanecarboxamide is unique due to the presence of both the oxane and thiophene rings, which can confer distinct chemical and biological properties. These structural features may enhance its stability, reactivity, and potential for specific interactions in various applications.

Properties

IUPAC Name

N-(oxan-4-yl)-N-(thiophen-2-ylmethyl)cyclopentanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO2S/c18-16(13-4-1-2-5-13)17(12-15-6-3-11-20-15)14-7-9-19-10-8-14/h3,6,11,13-14H,1-2,4-5,7-10,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDDURNSDBYOQBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C(=O)N(CC2=CC=CS2)C3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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